![molecular formula C20H23N5O2 B5647791 1-(2-pyridinylmethyl)-4-{[4-(4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5647791.png)
1-(2-pyridinylmethyl)-4-{[4-(4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone
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Overview
Description
This compound belongs to a class of nitrogenous compounds and is characterized by its complex molecular structure involving pyridine, piperazine, and pyrrolidinone rings. The compound is notable for its unique chemical and physical properties, which make it of interest in various fields of chemical research.
Synthesis Analysis
The synthesis of related compounds involves intricate reactions. For example, the Rhodium-Catalyzed Reaction of N-(2-Pyridinyl)piperazines with CO and ethylene under specific conditions can lead to novel carbonylation reactions at a C−H bond in the piperazine ring (Ishii et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds in this category has been elucidated through various spectroscopic methods, including FT-IR, NMR, and X-ray diffraction. Density Functional Theory (DFT) calculations are often used to determine the optimal molecular structure and compare it with experimental data (Ban et al., 2023).
Chemical Reactions and Properties
The chemical reactions typically involve carbonylation, cyclization, and various other transformations, often catalyzed by transition metals like nickel or rhodium. These reactions are crucial for modifying the structure and enhancing the properties of the compound (Liu et al., 2018).
Physical Properties Analysis
The physical properties of such compounds, including their molecular electrostatic potential and frontier molecular orbitals, have been studied using DFT. This helps in understanding the physicochemical properties of the compounds, which is important for potential applications (Ban et al., 2023).
Chemical Properties Analysis
The chemical properties are largely determined by the functional groups present and their interaction. For instance, the presence of piperazine and pyrrolidinone rings contributes to specific reactivity patterns, such as hydrogen bonding and reactions with various reagents (Balderson et al., 2007).
properties
IUPAC Name |
1-(pyridin-2-ylmethyl)-4-(4-pyridin-4-ylpiperazine-1-carbonyl)pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c26-19-13-16(14-25(19)15-17-3-1-2-6-22-17)20(27)24-11-9-23(10-12-24)18-4-7-21-8-5-18/h1-8,16H,9-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJDEBSNRFNFRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=NC=C2)C(=O)C3CC(=O)N(C3)CC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Pyridinylmethyl)-4-{[4-(4-pyridinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone |
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